molecular formula C25H20N4O5 B11109331 N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide

N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B11109331
M. Wt: 456.4 g/mol
InChI Key: CXXRPXJQDHZWQB-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a benzodioxole ring, and a hydrazinecarbonyl linkage, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, which can be achieved through Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone. This step typically requires refluxing the reactants in ethanol or another suitable solvent.

    Coupling with Benzodioxole Carboxylic Acid: The hydrazone is then coupled with 2H-1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s indole moiety may allow it to bind to enzyme active sites or receptor binding pockets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide: This compound shares a similar core structure but lacks the benzodioxole ring.

    N-({N’-[(3E)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide: Another similar compound with variations in the substituents on the indole and benzodioxole rings.

Uniqueness

The presence of both the indole and benzodioxole moieties in N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide makes it unique. This dual functionality can lead to diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C25H20N4O5/c30-22(13-26-24(31)17-10-11-20-21(12-17)34-15-33-20)27-28-23-18-8-4-5-9-19(18)29(25(23)32)14-16-6-2-1-3-7-16/h1-12,32H,13-15H2,(H,26,31)

InChI Key

CXXRPXJQDHZWQB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5)O

Origin of Product

United States

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